molecular formula C7H2Br2ClN B8733356 3,5-Dibromo-4-chlorobenzonitrile

3,5-Dibromo-4-chlorobenzonitrile

Cat. No.: B8733356
M. Wt: 295.36 g/mol
InChI Key: KXFQJADXZDMHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Nitrile-Containing Aromatic Scaffolds in Organic Synthesis

Aromatic nitriles are organic compounds that contain a nitrile group (-C≡N) attached to an aromatic ring. numberanalytics.com They are highly versatile intermediates in organic synthesis, serving as precursors for a wide array of functional groups and complex molecules. numberanalytics.comnumberanalytics.com The nitrile group, with its strong electron-withdrawing nature and linear geometry, can be readily converted into amines, carboxylic acids, amides, aldehydes, and ketones. researchgate.netnih.gov This versatility makes nitrile-containing aromatic scaffolds fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com For instance, many drugs currently on the market contain a nitrile group or are synthesized from nitrile precursors. numberanalytics.com

The reactivity of the nitrile group allows for its participation in various chemical transformations, including hydrolysis, reduction, and cycloaddition reactions. numberanalytics.comnumberanalytics.com This adaptability enables chemists to introduce diverse functionalities into aromatic systems, facilitating the construction of complex molecular architectures. numberanalytics.com

Strategic Importance of Halogenated Arenes as Synthetic Intermediates and Functional Materials Precursors

Halogenated arenes, or aryl halides, are aromatic compounds where one or more hydrogen atoms on the benzene (B151609) ring are replaced by a halogen. These compounds are of immense strategic importance in organic synthesis, primarily due to their ability to participate in a wide range of cross-coupling reactions. The carbon-halogen bond provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry.

The introduction of halogen atoms into aromatic rings can significantly influence the electronic properties, reactivity, and bioactivity of the resulting molecules. core.ac.uknih.gov This "halogen effect" is a key strategy in medicinal chemistry for optimizing drug candidates' metabolic stability and binding affinity. nih.govnih.gov In materials science, halogenated arenes serve as precursors to polymers and other advanced materials with tailored electronic and physical properties. numberanalytics.com

Overview of 3,5-Dibromo-4-chlorobenzonitrile within the Context of Polyhalogenated Aromatic Nitriles

This compound is a polyhalogenated aromatic nitrile, a molecule that combines the features of both nitrile-containing aromatic scaffolds and halogenated arenes. Its structure consists of a benzonitrile (B105546) core with bromine atoms at the 3 and 5 positions and a chlorine atom at the 4 position of the benzene ring. This specific substitution pattern of multiple halogen atoms, each with distinct electronic and steric properties, makes it a subject of interest for specialized applications in chemical synthesis and materials science.

The presence of three halogen atoms and a nitrile group on the aromatic ring creates a highly functionalized and reactive molecule. The electron-withdrawing nature of these substituents significantly influences the reactivity of the aromatic ring and the nitrile group. While specific research on this compound is not extensively documented in publicly available literature, its structural similarity to other polyhalogenated benzonitriles suggests its potential as an intermediate in the synthesis of complex organic molecules. For example, related compounds like 4-bromo-3,5-dichlorobenzonitrile (B1286562) are used as intermediates in the synthesis of various organic compounds and are studied for their potential biological activities. The strategic placement of different halogens could allow for selective, stepwise reactions, providing a pathway to highly substituted and complex target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H2Br2ClN

Molecular Weight

295.36 g/mol

IUPAC Name

3,5-dibromo-4-chlorobenzonitrile

InChI

InChI=1S/C7H2Br2ClN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H

InChI Key

KXFQJADXZDMHDP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)Cl)Br)C#N

Origin of Product

United States

Reactivity and Derivatization Strategies of 3,5 Dibromo 4 Chlorobenzonitrile

Chemical Transformations of the Nitrile Moiety

The nitrile group is a versatile functional group that can undergo a variety of reactions, including hydration, hydrolysis, reduction, and cycloadditions.

Hydration and Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids. libretexts.org This transformation can be carried out under acidic or basic conditions. In acidic conditions, the nitrile is protonated, which increases its electrophilicity and allows for the addition of water. libretexts.org Under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. libretexts.org The resulting amide intermediate can be further hydrolyzed to the corresponding carboxylic acid.

Table 1: Hydrolysis of 3,5-Dibromo-4-chlorobenzonitrile

Reactant Conditions Product
This compound H₂SO₄, H₂O, heat 3,5-Dibromo-4-chlorobenzoic acid

Reduction to Aldehyde and Amine Derivatives

Nitriles can be reduced to either primary amines or aldehydes. The reduction to primary amines is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through the formation of an imine anion, which is then further reduced to the amine. libretexts.org

Alternatively, the use of diisobutylaluminum hydride (DIBAL-H) allows for the partial reduction of nitriles to aldehydes. libretexts.org This reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The mechanism involves the formation of an imine anion that is hydrolyzed to the aldehyde during workup. libretexts.org

Table 2: Reduction of this compound

Reactant Reagent Product
This compound 1. LiAlH₄, Et₂O; 2. H₂O (3,5-Dibromo-4-chlorophenyl)methanamine

[3+2] Cycloaddition Reactions with Nitrile Oxides

Nitrile oxides are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with dipolarophiles such as alkynes to form five-membered heterocycles. youtube.com These reactions are a powerful tool for the synthesis of isoxazoles, which are stable aromatic heterocycles. youtube.com The reaction of this compound with a nitrile oxide would be expected to yield a 3,4,5-trisubstituted isoxazole (B147169) derivative. The regioselectivity of the cycloaddition is influenced by both steric and electronic factors. beilstein-journals.org

Other Cycloaddition and Heterocycle Formation Reactions

Beyond reactions with nitrile oxides, the nitrile functionality can participate in various other cycloaddition and heterocycle-forming reactions. For instance, 1,3-dipolar cycloadditions with azomethine ylides can lead to the formation of diverse heterocyclic scaffolds. frontiersin.org Additionally, formal [2+2] cycloadditions have been observed with strained systems like benzoborirenes, leading to the formation of unusual boron-containing heterocycles. rsc.org The specific reaction pathways and resulting products are highly dependent on the nature of the reacting partner and the reaction conditions.

Reactivity of the Halogen Substituents

The bromine and chlorine atoms on the aromatic ring of this compound are susceptible to displacement and can participate in various cross-coupling reactions, significantly enhancing the molecule's synthetic utility.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds.

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of biaryls and other conjugated systems. wikipedia.org this compound can serve as the organohalide partner, reacting with various aryl or vinyl boronic acids to introduce new substituents at the bromine-bearing positions. The reactivity of the halogens generally follows the order I > Br > Cl, suggesting that the bromo substituents would be more reactive than the chloro substituent in these couplings. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. vu.nlclockss.org

The Heck reaction is another powerful palladium-catalyzed method that couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgyoutube.com This reaction is typically carried out in the presence of a base and a palladium catalyst. wikipedia.org In the context of this compound, the bromo-substituents would be the primary reactive sites for Heck coupling with various alkenes. This reaction offers a direct method for the vinylation of the aromatic ring. The stereoselectivity of the Heck reaction often favors the formation of the trans-alkene. organic-chemistry.org

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Reactants Catalyst System Product
Suzuki-Miyaura This compound, Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 3-Bromo-5-phenyl-4-chlorobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Benzonitriles

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of electron-poor aromatic rings. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org For this pathway to be effective, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG). wikipedia.orgchemistrysteps.com

In the case of this compound, the aromatic ring is rendered significantly electron-deficient by the cumulative inductive and resonance effects of the nitrile (-CN) group and the three halogen atoms (two bromine, one chlorine). This electronic profile makes the compound a suitable substrate for SNAr reactions. The nitrile group, along with the halogens, activates the ring towards attack by nucleophiles. libretexts.orgwikipedia.org

The regioselectivity of the substitution is governed by the relative ability of the halogens to act as leaving groups. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group. masterorganicchemistry.com The reactivity order for halogens in SNAr is often F > Cl > Br > I, which contrasts with SN1 and SN2 reactions. masterorganicchemistry.com This is because more electronegative halogens are better at stabilizing the intermediate carbanion through their inductive effect. chemistrysteps.com However, the C-X bond strength also plays a role in the elimination step. Given the presence of bromine and chlorine, a nucleophile could potentially displace any of the three halogens. The positions ortho and para to the strongly electron-withdrawing nitrile group are the most activated sites for nucleophilic attack. libretexts.org In this compound, the chlorine atom is para to the nitrile, while the bromine atoms are meta. This would suggest that the chlorine at the C4 position is the most likely site for substitution, as this allows for the negative charge of the Meisenheimer complex to be delocalized onto the nitrile group through resonance, which is a stabilizing interaction. libretexts.org

Magnesium and Lithium-Halogen Exchange Reactions

Metal-halogen exchange is a powerful and widely used method for the preparation of organometallic reagents, which are key intermediates in the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org This reaction is particularly effective for aryl halides.

Lithium-Halogen Exchange: This reaction, typically employing alkyllithium reagents such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), is a rapid and often kinetically controlled process. wikipedia.org The rate of exchange is dependent on the halogen, following the general trend I > Br > Cl. wikipedia.org For this compound, this reactivity trend strongly implies that a lithium-halogen exchange will occur selectively at one of the C-Br bonds over the C-Cl bond. The resulting aryllithium species can then be trapped with various electrophiles. However, a significant challenge is the reactivity of the nitrile group, which can be attacked by the alkyllithium reagent. To prevent this, these reactions must be carried out at very low temperatures, such as -100°C. sciencemadness.org

Magnesium-Halogen Exchange: The preparation of Grignard reagents from aryl halides can also be achieved via magnesium-halogen exchange. This method often exhibits greater functional group tolerance compared to lithium-halogen exchange. harvard.edu Reagents such as isopropylmagnesium chloride (i-PrMgCl), often used in combination with lithium chloride (LiCl) to enhance reactivity, can effect the exchange under milder conditions. clockss.org Similar to the lithium-halogen exchange, the Br/Mg exchange is significantly faster than the Cl/Mg exchange, allowing for regioselective metalation at the bromine-substituted positions of this compound. clockss.org The resulting organomagnesium compound is generally less reactive and more stable than its organolithium counterpart, offering a complementary approach for the synthesis of functionalized derivatives.

Table 1: Comparative Overview of Halogen-Metal Exchange Reactions on Halogenated Arenes

Reaction TypeReagentTypical SubstrateConditionsKey Characteristics & SelectivityReference
Lithium-Halogen Exchangen-BuLi or t-BuLiAryl Bromides/IodidesLow temperatures (-78 to -100 °C), THF/etherVery fast reaction rate. Selectivity: I > Br >> Cl. Can be sensitive to functional groups like nitriles. wikipedia.orgsciencemadness.orgharvard.edu
Magnesium-Halogen Exchangei-PrMgCl·LiClAryl Bromides/Iodides-20 °C to room temperature, THFExcellent functional group tolerance. Selectivity: I > Br > Cl. Slower than Li-halogen exchange. clockss.org
Magnesium-Halogen Exchangei-PrMgBrElectron-deficient Aryl Iodides25 °C, THFSlower reaction, often requiring more reactive substrates or higher temperatures. harvard.edu

Directed C–H Activation for Complex Molecular Architectures

Direct C–H activation has become a cornerstone of modern synthetic chemistry, offering an atom- and step-economical approach to molecular functionalization by avoiding the pre-functionalization of substrates. acs.orgyoutube.com This strategy often relies on the use of a directing group, which is a functional group within the substrate that coordinates to a transition metal catalyst and positions it in close proximity to a specific C–H bond, thereby enabling regioselective cleavage and functionalization. youtube.comrsc.org

Regioselective Functionalization via Nitrile as a Directing Group

The nitrile group, despite being weakly coordinating, has emerged as a versatile and effective directing group in transition-metal-catalyzed C–H functionalization reactions. researcher.life It can direct various transformations, including olefination, arylation, and acetoxylation, catalyzed by metals such as palladium, rhodium, and ruthenium. researcher.lifenih.gov

A significant advantage of using the nitrile moiety is its synthetic utility; it can be readily converted into a wide range of other functional groups, including amines, carboxylic acids, and amides. nih.gov In many systems, the nitrile group directs functionalization at the ortho-C–H bond. However, through the design of specialized templates, the nitrile group can also facilitate meta-selective C–H activation. nih.govacs.org For instance, a silicon-based tether containing a nitrile can be attached to an aromatic ring, which then directs a palladium catalyst to functionalize the meta position. nih.govacs.org This approach demonstrates the tunability of regioselectivity based on the design of the catalytic system. The directing ability of the nitrile has been shown to be superior to that of an ester in certain competition experiments. nih.govacs.org

Table 2: Examples of Nitrile-Directed C–H Functionalization

Reaction TypeCatalyst SystemPosition FunctionalizedDescriptionReference
OlefinationPd(II)orthoPalladium-catalyzed olefination of benzonitriles with various alkenes. researcher.life
ArylationPd(II)orthoDirect arylation of C-H bonds ortho to the nitrile group using aryl halides or boronic acids. researchgate.net
Olefination/AcetoxylationPd(II) / Pyridone LigandmetaRemote meta-C-H olefination and acetoxylation of biphenyl (B1667301) compounds directed by a nitrile group. nih.gov
Arylation/Acetoxylation/CyanationPd(II) / MicrowavemetaMicrowave-assisted remote meta-C-H functionalization of arylacetic acids using a nitrile-based template. rsc.org

Remote Functionalization Strategies with Non-Covalent Interactions

While covalent attachment of directing groups is a powerful strategy, recent advances have focused on achieving remote C–H functionalization through systems that utilize non-covalent interactions. nih.gov This approach avoids the need for potentially lengthy synthetic steps to install and remove a directing group. These strategies often employ multifunctional templates that bind to the substrate through interactions like hydrogen bonding. nih.gov

These templates are designed to create a specific three-dimensional arrangement that positions the catalytic center over a distal C–H bond. nih.gov Palladium catalysis has been at the forefront of these developments, enabling selective transformations at remote positions that would be inaccessible through traditional directing group strategies. nih.gov For example, templates have been developed that create a "U-shaped" conformation in the substrate, allowing a catalyst to reach across the molecule and activate a remote C-H bond. While not directly employing a non-covalent interaction with the nitrile itself, this principle can be applied to complex benzonitriles. A template could be designed to interact with another part of a larger molecule containing the this compound scaffold, guiding a catalyst to a specific remote C-H bond through carefully orchestrated non-covalent interactions.

Spectroscopic Characterization and Structural Elucidation of 3,5 Dibromo 4 Chlorobenzonitrile

Advanced Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods are indispensable for determining the molecular structure of compounds by probing the interaction of electromagnetic radiation with matter.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 3,5-Dibromo-4-chlorobenzonitrile is characterized by a singlet in the aromatic region. This is due to the symmetrical substitution of the benzene (B151609) ring, where the two protons at the C2 and C6 positions are chemically equivalent.

¹³C NMR Chemical Shifts (ppm) Assignment
Data not available in search resultsC1 (quaternary carbon attached to CN)
Data not available in search resultsC2/C6 (carbons attached to hydrogen)
Data not available in search resultsC3/C5 (carbons attached to bromine)
Data not available in search resultsC4 (carbon attached to chlorine)
Data not available in search resultsCN (nitrile carbon)

Table 1: Provisional ¹³C NMR data for this compound. Precise experimental values are needed for definitive assignment.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

IR Spectroscopy: The IR spectrum of this compound is expected to show a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically appearing in the range of 2220-2240 cm⁻¹. Other significant bands would include those corresponding to C-H stretching of the aromatic ring, C-C stretching within the ring, and C-halogen (C-Br and C-Cl) stretching vibrations at lower frequencies.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy. The nitrile stretch is also Raman active. The symmetric vibrations of the substituted benzene ring are often strong in the Raman spectrum, providing further structural confirmation.

Vibrational Mode Expected Wavenumber (cm⁻¹)
C≡N Stretch2220-2240
Aromatic C-H Stretch~3050-3100
Aromatic C-C Stretch~1400-1600
C-Br StretchData not available in search results
C-Cl StretchData not available in search results

Table 2: Expected characteristic infrared absorption frequencies for this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster, which can be used to confirm the presence and number of these halogen atoms.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the precise elemental formula of the compound, confirming the number of carbon, hydrogen, bromine, chlorine, and nitrogen atoms, and distinguishing it from other compounds with the same nominal mass.

X-ray Crystallography for Crystalline State Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Analysis of Intermolecular Interactions: Halogen Bonding and Cyano-Halogen Contacts

The crystalline structure of this compound is likely to be influenced by various non-covalent interactions.

Halogen Bonding: Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. princeton.eduacs.org In the crystal structure of this compound, halogen bonds could form between the bromine or chlorine atoms of one molecule and the nitrogen atom of the nitrile group or a halogen atom of an adjacent molecule. princeton.edu The geometry of these interactions, particularly the linearity of the C-X···N or C-X···X' angle (where X and X' are halogens), is a key indicator of halogen bonding. princeton.eduacs.org

Cyano-Halogen Contacts: Specific short contacts between the nitrogen atom of the cyano group and the halogen atoms (bromine or chlorine) of neighboring molecules are anticipated. The analysis of the distances and angles of these contacts is crucial for understanding the forces that govern the crystal packing. These interactions, a type of halogen bond, play a significant role in the supramolecular assembly of the molecules in the solid state.

Polymorphism and Pseudomolecular Isostructurality in Halogenated Benzonitriles

Halogenated benzonitriles, as a class of compounds, exhibit complex solid-state behaviors, including polymorphism and isostructurality, which are governed by subtle intermolecular interactions.

Polymorphism is the ability of a single compound to crystallize in multiple, distinct crystal structures. These different forms, or polymorphs, can possess different physical properties, such as melting point, solubility, and stability, despite having the same chemical composition. rochester.edu In halogenated aromatics, polymorphism often arises from different arrangements of molecules driven by a balance of forces, including π-π stacking and halogen bonds. rochester.edu

Isostructurality refers to the phenomenon where different chemical compounds crystallize in very similar or identical crystal structures. sielc.com When molecules have similar shapes and their intermolecular interactions are analogous, they can pack in the same way, leading to the same space group and similar unit cell dimensions. sielc.com In the context of halogenated benzonitriles, "pseudomolecular isostructurality" can occur where, for example, a bromine atom in one compound is replaced by an iodine atom in another. acs.org Because these halogens can act as structurally equivalent halogen-bond donors, they can form similar supramolecular networks, resulting in isostructural crystals. acs.org This ability to systematically vary the composition without altering the crystal structure allows for the fine-tuning of a material's physical properties, such as its melting point. acs.org

ConceptDescriptionImplication for Halogenated Benzonitriles
Polymorphism A single compound forming multiple crystal structures. rochester.eduDifferent packing arrangements (e.g., lamellar vs. 3D network) can arise from varied halogen...halogen or halogen...π interactions, leading to different melting points and stabilities. rochester.edu
Isostructurality Different compounds forming the same crystal structure. sielc.comReplacing one halogen with another (e.g., Br for I) can maintain the crystal lattice, allowing for systematic tuning of physical properties like melting point. acs.org

Chromatographic Methods for Reaction Monitoring and Purification Assessment

Chromatographic techniques are indispensable for monitoring the progress of chemical reactions that synthesize this compound and for assessing the purity of the final product. Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LCMS) are the most commonly used methods.

TechniqueStationary PhaseMobile Phase / ConditionsDetectionPurpose
TLC Silica (B1680970) gel 60 F₂₅₄Hexane/Ethyl Acetate mixture (e.g., 9:1 v/v)UV light (254 nm)Rapid reaction monitoring and qualitative purity check. rochester.edusigmaaldrich.com
GC / GC-MS HP-5 (or similar 5% phenyl methylpolysiloxane) capillary columnTemperature program: e.g., start at 60°C, ramp 15°C/min to 300°C. Carrier gas: Helium or Nitrogen. acs.orgrsc.orgFlame Ionization (FID), Mass Spectrometry (MS), or Halogen-Specific Detector (XSD). nih.govPurity assessment, byproduct identification, and quantitation of halogenated compounds. rsc.org
LCMS Reversed-phase C18 or specialized columns (e.g., Primesep)Acetonitrile/Water gradient with an acid modifier (e.g., TFA or formic acid). sielc.comsielc.comUV (e.g., 210 nm) and Mass Spectrometry (MS). sielc.comPurification (preparative HPLC) and high-sensitivity purity analysis.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method used to monitor the progress of a synthesis. sigmaaldrich.com A small aliquot of the reaction mixture is spotted on a silica gel plate alongside the starting material. rochester.edu As the eluent (a solvent mixture, typically nonpolar) moves up the plate, the less polar product will travel further (higher Rƒ value) than the more polar starting materials or intermediates. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progression. youtube.com Visualization under UV light makes the aromatic spots visible. youtube.com

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. For halogenated benzonitriles, a sample is vaporized and passed through a long capillary column. nih.gov Compounds are separated based on their boiling points and interactions with the column's stationary phase. acs.org When coupled with a mass spectrometer (GC-MS), GC not only separates the components of a mixture but also provides their mass spectra for definitive identification. rsc.org This is crucial for confirming the identity of the desired product and identifying any halogenated byproducts. For enhanced selectivity towards halogenated compounds, a halogen-specific detector (XSD) can be used, which helps to eliminate interference from non-halogenated impurities. nih.gov

Liquid Chromatography-Mass Spectrometry (LCMS)

LCMS, particularly High-Performance Liquid Chromatography (HPLC), is used for both analytical purity assessment and preparative purification of less volatile or thermally sensitive compounds. nih.gov In reversed-phase HPLC, a polar mobile phase (like a water/acetonitrile mixture) is used with a nonpolar stationary phase (like C18). sielc.com The highly nonpolar this compound would be strongly retained, allowing for excellent separation from more polar impurities. Coupling the HPLC system to a mass spectrometer provides molecular weight confirmation for each separated peak, ensuring the correct fractions are collected during preparative work.

Computational Chemistry and Theoretical Investigations of 3,5 Dibromo 4 Chlorobenzonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic and structural properties of molecules. For halogenated benzonitriles, DFT methods are employed to calculate optimized geometries, vibrational frequencies, and electronic properties like molecular orbital energies. researchgate.net

DFT calculations provide a detailed picture of the electron distribution within 3,5-Dibromo-4-chlorobenzonitrile. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial for understanding its reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability and reactivity of the molecule. A smaller gap suggests higher reactivity.

The presence of three halogen atoms (two bromine, one chlorine) and an electron-withdrawing nitrile group (-CN) significantly influences the electronic landscape of the benzene (B151609) ring. These substituents create a complex interplay of inductive and resonance effects, which can be quantified through DFT.

For analogous molecules like 3-chloro-4-fluoro benzonitrile (B105546), DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been used to determine optimized geometric parameters. researchgate.net Similar calculations for this compound would reveal the precise bond lengths and angles, reflecting the steric and electronic influence of the substituents.

Table 1: Representative Calculated Properties for a Halogenated Benzonitrile Analog (3-chloro-4-fluoro benzonitrile) using DFT

Parameter Calculated Value (B3LYP/6-311++G(d,p))
C-Cl Bond Length 1.74 Å
C-F Bond Length 1.35 Å
C≡N Bond Length 1.15 Å
C-C-C Angle (avg) ~120°

Data derived from studies on analogous compounds to illustrate typical DFT outputs. researchgate.net

The nitrile group's C≡N stretching frequency is a distinct feature in vibrational spectra. In a study on 3,5-difluorobenzonitrile (B1349092), this stretch was calculated using ab initio methods and found to have significant contribution from the C≡N stretching force constant. nih.gov

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves identifying reactants, products, intermediates, and, most importantly, transition state (TS) structures. nih.gov The energy difference between the reactants and the highest-energy TS determines the activation energy, which governs the reaction rate. nih.gov

For this compound, functionalization reactions could target the aromatic ring (e.g., nucleophilic aromatic substitution) or the nitrile group. DFT calculations can model the approach of a nucleophile, mapping the energetic pathway and revealing whether the mechanism is concerted or stepwise. nih.gov For instance, in a potential nucleophilic substitution, DFT could determine which of the halogen atoms is most likely to be displaced by calculating the activation barriers for each possible pathway.

Many organic reactions can yield multiple isomers (regioisomers or stereoisomers). masterorganicchemistry.com DFT calculations are instrumental in predicting the outcome of such reactions. Regioselectivity, the preference for reaction at one position over another, is determined by comparing the activation energies of the transition states leading to the different products. youtube.com The pathway with the lower activation energy is kinetically favored, corresponding to the major product observed experimentally. researchgate.net

In the case of this compound, a reaction like nitration would have several possible positions for the incoming nitro group. By calculating the energies of the transition states for attack at each available carbon on the ring, DFT can predict the regiochemical outcome. Similarly, stereoselectivity, the preference for the formation of one stereoisomer over another, can be predicted by comparing the energies of the diastereomeric transition states. khanacademy.org

Molecular Electron Density Theory (MEDT) for Reaction Pathway Analysis

A modern framework for understanding chemical reactivity is the Molecular Electron Density Theory (MEDT). nih.gov Proposed as a new perspective, MEDT posits that the capacity for electron density to change, rather than molecular orbital interactions, governs molecular reactivity. nih.gov This theory analyzes the changes in electron density along a reaction pathway using tools like the Electron Localization Function (ELF) to understand bond formation and breaking. researchgate.net

In a reaction involving this compound, MEDT would be used to analyze how the electron density redistributes as the reactants approach and transform through the transition state. This approach can provide a more intuitive picture of the electronic events during a reaction, such as the formation of new single bonds, and can classify mechanisms based on the timing of these events. researchgate.net For example, an MEDT study of a cycloaddition reaction was used to demonstrate a two-stage, one-step mechanism by analyzing the points along the reaction coordinate where C-O and As-C bonds were formed. researchgate.net

Ab Initio and Other High-Level Quantum Chemical Calculations (e.g., MP2, CCSD(T))

Ab initio quantum chemical methods are based on first principles, solving the Schrödinger equation without empirical parameters. chemeurope.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster theory (e.g., CCSD(T)) offer a hierarchy of accuracy. chemeurope.com While computationally more demanding than DFT, they are often used as benchmarks for critical systems or where DFT may be inadequate, such as in systems with significant electron correlation effects or for calculating highly accurate interaction energies. chemeurope.comnih.gov

For instance, high-level ab initio calculations were performed on 3,5-difluorobenzonitrile to compute its geometry and vibrational wavenumbers, which were then compared with experimental data. nih.gov Similarly, the gas-phase enthalpies of formation for chlorobenzonitrile isomers have been estimated using G3MP2B3 and MP2/cc-pVTZ levels of theory to support experimental findings. researchgate.net Such high-level calculations on this compound would provide benchmark data for its geometric, electronic, and thermodynamic properties. The downside of these methods is their computational cost, which scales rapidly with the size of the system and the number of basis functions. chemeurope.com

Molecular Dynamics Simulations for Supramolecular Assembly and Intermolecular Interactions

While quantum chemical calculations typically focus on single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of large ensembles of molecules over time. MD simulations can reveal how molecules of this compound would arrange in the solid state or interact in solution.

MD simulations can model these interactions to predict crystal structures and understand the dynamics of self-assembly. nih.gov By simulating the system at different temperatures and pressures, one can also study phase transitions and other dynamic properties.

Advanced Applications and Emerging Research Frontiers for Halogenated Benzonitriles

Strategic Building Blocks in Complex Organic Synthesis

Halogenated benzonitriles are versatile intermediates in organic synthesis, primarily due to the electron-withdrawing nature of their substituents, which activates the aromatic ring for certain reactions and provides multiple sites for functionalization. The bromine, chlorine, and nitrile moieties on 3,5-Dibromo-4-chlorobenzonitrile can each be targeted in chemical transformations, making it a valuable scaffold for constructing more complex molecules.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the halogen atoms are amenable to displacement via nucleophilic aromatic substitution (SNAr) or participation in transition metal-catalyzed cross-coupling reactions. For instance, related compounds such as 4-bromo-2-chlorobenzonitrile (B136228) are utilized as key intermediates in the synthesis of androgen receptor antagonists for the treatment of prostate cancer. googleapis.com In these syntheses, the bromine atom is typically replaced by an aryl or alkyl group through a Suzuki coupling reaction. googleapis.comguidechem.com Similarly, 4-bromo-3-fluorobenzonitrile (B163030) serves as a molecular scaffold for antimutagenic drugs.

These halogenated benzonitriles are crucial in the production of agrochemicals. A notable example is the herbicide Bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile), a compound structurally very similar to this compound. The synthesis of Bromoxynil can be achieved in high yield from 4-hydroxybenzonitrile (B152051) using an environmentally friendly brominating agent in an aqueous acidic medium. google.com The general utility of halogenated benzonitriles also extends to the manufacturing of dyes and pigments.

The synthesis of various halogenated benzonitriles can be achieved through several methods, including the Sandmeyer reaction, which introduces halogens via diazonium intermediates, and the ammoxidation of substituted toluenes in a fluidized-bed reactor. For example, 4-bromo-3-chlorobenzonitrile (B36108) can be synthesized from 3-amino-4-chlorobenzonitrile (B1266679) via diazotization followed by treatment with copper(I) bromide, with yields between 65-70%.

Reaction Type Starting Material Reagents Product Yield Reference
Sandmeyer Reaction3-Amino-4-chlorobenzonitrile1. NaNO₂, HCl 2. CuBr4-Bromo-3-chlorobenzonitrile65-70%
Bromination3-Chlorobenzonitrile (B1581422)KBrO₃, H₂SO₄3-Bromo-4-chlorobenzonitrile70%
Ammoxidation4-Bromo-3-chlorotolueneNH₃, O₂, V-Cr-based catalyst4-Bromo-3-chlorobenzonitrile87.6%
Suzuki Coupling4-Bromo-2-chlorobenzonitrile1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol (B44631) ester, Pd(PPh₃)₂Cl₂, Na₂CO₃2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrileNot specified googleapis.com

Contributions to Functional Materials Science

The presence of heavy halogens and a polar nitrile group on a rigid aromatic ring makes halogenated benzonitriles interesting candidates for applications in materials science. These features can influence properties such as liquid crystallinity, flame retardancy, and optoelectronic behavior.

While specific studies on the optoelectronic applications of this compound are not widely documented, research on related compounds highlights the potential of this class of molecules. For example, 4-bromo-3-fluorobenzonitrile is used in the preparation of persistent room-temperature phosphorescent dyes derived from carbazole, which have shown quantum yields as high as 22%. The heavy atom effect of bromine is crucial for promoting intersystem crossing, a key process for achieving phosphorescence. The multiple functional groups on these benzonitrile (B105546) building blocks allow for the synthesis of complex molecular structures with tailored electronic properties.

The arrangement of molecules in the solid state is dictated by non-covalent interactions, and halogenated benzonitriles offer a rich playground for crystal engineering. The interplay between halogen bonding (C-X···N/O/X) and other interactions, such as dipole-dipole and π-π stacking, governs the supramolecular architecture.

Studies on the closely related compound, 3,5-dibromo-4-hydroxybenzonitrile, reveal that molecules self-assemble into chain-like arrangements through O-H···N≡C hydrogen bonds. These chains are then further organized into planar sheets via Br···Br halogen interactions. This demonstrates how specific and directional intermolecular forces can be utilized to guide the formation of predictable, higher-order structures. The ability to form such organized assemblies is fundamental to the design of crystalline materials with desired properties.

Interdisciplinary Research Areas

The unique electronic and structural features of halogenated benzonitriles position them at the intersection of chemistry, biology, and environmental science.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, aiming to understand how the chemical structure of a compound influences its biological activity. Halogenated benzonitriles serve as valuable scaffolds in such studies due to the well-defined and tunable nature of halogen atoms. The size, electronegativity, and polarizability of the halogens can be systematically varied to probe interactions with biological targets.

For example, SAR studies on substituted sulfamoyl benzamidothiazoles have been conducted to identify compounds that can prolong the activation of NF-κB, a key protein complex in immune responses. nih.gov In another example related to a different isomer, 4-bromo-2-chlorobenzonitrile is a precursor for compounds that act as androgen receptor inhibitors, which are relevant for treating prostate cancer. googleapis.com The nitrile group in these molecules often plays a crucial role as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pockets of kinases or other protein targets.

The widespread use of halogenated aromatic compounds, such as the herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), necessitates research into their environmental fate and potential for biodegradation. nih.gov Understanding the degradation pathways of these compounds is critical for assessing their environmental impact and developing bioremediation strategies.

Studies on Bromoxynil have shown that its degradation is highly dependent on environmental conditions. Under anaerobic conditions, such as those found in sediments, Bromoxynil can be reductively dehalogenated. nih.govresearchwithrutgers.com The degradation pathway proceeds through the sequential removal of bromine atoms to form bromocyanophenol and then 4-cyanophenol, which is further transformed into phenol (B47542). nih.gov Ultimately, the phenol can be mineralized to carbon dioxide. nih.govresearchwithrutgers.com This biotransformation is observed under methanogenic, sulfidogenic, and Fe(III)-reducing conditions, but the compound is stable under denitrifying conditions. nih.gov

In contrast, aerobic degradation by certain bacteria, such as Flavobacterium sp., proceeds through a different mechanism. The enzyme pentachlorophenol (B1679276) hydroxylase can convert Bromoxynil to 2,6-dibromohydroquinone, accompanied by the production of cyanide. nih.gov The rate of degradation in soil is influenced by the concentration of the herbicide; at higher concentrations, a lag phase is observed, and the degradation rate decreases, indicating an inhibitory effect on the microbial community. researchgate.nettees.ac.uknih.gov

Degradation Condition Key Metabolites Organism/Enrichment Findings Reference
Anaerobic (Methanogenic, Sulfidogenic, Fe(III)-reducing)Bromocyanophenol, 4-Cyanophenol, PhenolAnaerobic sediment culturesReductive debromination pathway. Stable under denitrifying conditions. nih.gov
Aerobic2,6-Dibromohydroquinone, CyanideFlavobacterium sp. strain ATCC 39723 (Pentachlorophenol hydroxylase)Enzymatic hydroxylation with cyanogenesis. nih.gov
Soil Microcosm (Aerobic)Not specifiedIndigenous soil bacteriaDegradation rate is concentration-dependent; high concentrations can inhibit microbial activity. researchgate.nettees.ac.uknih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-Dibromo-4-chlorobenzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : A typical synthesis begins with 4-chlorobenzonitrile as the precursor. Bromination is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (0–25°C). Key steps include:

  • Selective Bromination : Sequential bromination at the 3- and 5-positions requires careful stoichiometry (2 equivalents of Br₂) to avoid over-bromination. Polar aprotic solvents (e.g., dichloromethane) enhance selectivity .
  • Purification : Column chromatography or recrystallization (using ethanol/water) isolates the product. Yield optimization (60–75%) depends on quenching excess bromine with sodium thiosulfate and maintaining inert conditions to prevent decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The nitrile group (C≡N) appears as a singlet near δ 118 ppm in ¹³C NMR. In ¹H NMR, aromatic protons adjacent to Br/Cl substituents show splitting patterns due to anisotropic effects. For example, the 2- and 6-position protons (if present) exhibit coupling constants (J ≈ 8 Hz) .
  • IR Spectroscopy : A sharp C≡N stretch near 2230 cm⁻¹ confirms the nitrile group. Absorptions for C-Br (550–650 cm⁻¹) and C-Cl (750–800 cm⁻¹) are also diagnostic .
  • Mass Spectrometry : ESI-MS or EI-MS reveals the molecular ion cluster ([M]⁺) at m/z 294 (for C₇H₂Br₂ClN), with isotopic patterns matching Br/Cl ratios .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software determine the crystal structure of this compound?

  • Methodological Answer :

  • Data Collection : Single crystals grown via slow evaporation (e.g., from ethanol) are mounted on a diffractometer. High-resolution data (d-spacing < 0.8 Å) is collected at low temperature (100 K) to minimize thermal motion .
  • Refinement with SHELXL : Initial phases are solved via direct methods. Heavy atoms (Br, Cl) aid structure solution. SHELXL refines anisotropic displacement parameters and validates geometry (e.g., bond angles, planarity). Hydrogen atoms are placed geometrically and refined isotropically. Final R-values < 0.05 indicate high accuracy .

Q. What strategies mitigate competing side reactions during the bromination of 4-chlorobenzonitrile derivatives?

  • Methodological Answer :

  • Controlled Reaction Kinetics : Slow addition of Br₂ (via syringe pump) minimizes polybromination. Low temperatures (0–5°C) reduce radical side reactions .
  • Catalyst Optimization : FeBr₃ enhances para/ortho-directing effects of the nitrile group. Alternatively, iodine (I₂) can act as a mild catalyst, reducing Br₂ aggression .
  • In Situ Monitoring : TLC or HPLC tracks reaction progress. Quenching at 80% conversion followed by selective crystallization avoids byproducts like 2,4,6-tribromo derivatives .

Q. How does the electronic effect of bromine and chlorine substituents influence the reactivity of the nitrile group in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The -Cl and -Br groups decrease electron density at the nitrile carbon, enhancing electrophilicity. This facilitates nucleophilic additions (e.g., Grignard reagents) or Suzuki-Miyaura couplings (with aryl boronic acids) .
  • DFT Studies : Computational models (e.g., Gaussian09) show that substituent electronegativity lowers the LUMO energy of the nitrile, increasing reactivity. For example, Hammett constants (σₚ: Cl = +0.23, Br = +0.26) correlate with reaction rates in Pd-catalyzed couplings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.